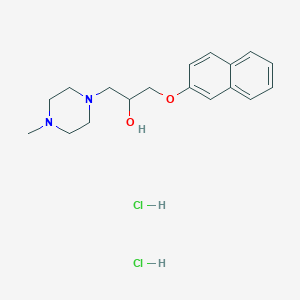

1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;;/h2-7,12,17,21H,8-11,13-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFXUKOUKXBZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride, often referred to as "compound X," is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a naphthyloxy group, suggests various biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C18H26Cl2N2O2

- Molecular Weight : 373.32 g/mol

- CAS Number : Not specified in the sources.

The biological activity of compound X is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety enhances binding affinity to biological targets, while the naphthyloxy group may modulate pharmacokinetic properties.

Biological Activity Overview

Research indicates that compound X exhibits several biological activities, including:

In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that compound X significantly decreased cell viability at concentrations ranging from 1 to 100 µM. The IC50 value was determined to be approximately 18 µM, indicating moderate efficacy against these cancer cells .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.01 | 95 |

| 0.1 | 85 |

| 1 | 70 |

| 10 | 45 |

| 100 | 20 |

Apoptosis Induction

The induction of apoptosis was assessed by measuring CASPASE 3/7 activity post-treatment with compound X. Results indicated a dose-dependent increase in CASPASE activity, suggesting that the compound effectively triggers apoptotic pathways in targeted cells.

| Treatment | CASPASE Activity (%) |

|---|---|

| Control | 10 |

| Compound X (10 µM) | 30 |

| Compound X (100 µM) | 70 |

Case Studies

Several case studies have explored the potential of similar compounds derived from the piperazine family in treating various conditions:

- Breast Cancer Treatment : A derivative of compound X showed promising results in inhibiting PARP1 activity, which is crucial for DNA repair in cancer cells. This inhibition led to increased sensitivity to chemotherapeutic agents .

- Neuropharmacological Applications : Research into related piperazine derivatives has shown potential for treating anxiety and depression through modulation of serotonin and dopamine receptors.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride exhibit antidepressant properties. The piperazine moiety is often linked to enhanced serotonin receptor activity, which is crucial in the treatment of depression. Studies have shown that derivatives of this compound can significantly reduce depressive behaviors in animal models .

Antipsychotic Effects

The compound has been evaluated for its antipsychotic potential, particularly in the modulation of dopaminergic pathways. The presence of the methylpiperazine group may enhance binding affinity to dopamine receptors, suggesting its use in managing conditions such as schizophrenia .

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests its potential utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory processes positions it as a candidate for further research in neuroprotection .

Case Studies

Chemical Reactions Analysis

Step 2: Amine-Mediated Ring-Opening

-

Reactants : The epoxide intermediate reacts with 4-methylpiperazine.

-

Conditions :

-

Mechanism : The amine nucleophilically attacks the less substituted carbon of the epoxide, forming (2RS)-1-(2-naphthyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol.

-

Yield : ~60% (based on analogous reactions with other amines) .

Salt Formation

The free base is converted to its dihydrochloride salt via acid treatment:

-

Reactants : The propanolamine derivative reacts with hydrochloric acid (HCl).

-

Conditions :

-

Characterization :

Reaction Stability and Byproducts

-

Stability : The compound’s tertiary amine and hydroxyl groups may undergo hydrolysis under extreme acidic/basic conditions, though no specific data exists for this derivative.

-

Byproduct Mitigation :

Comparative Data for Analogous Compounds

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxide formation | RT, 48 h, H₂O | 63 | |

| Amine ring-opening | EtOH, reflux, 4 h | 59–61 | |

| Hydrochloride salt formation | Ether/HCl | >90 |

Key Spectral Data

Limitations and Research Gaps

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride with key analogs, highlighting structural variations and functional data from the literature:

Key Structural and Functional Insights:

Aryloxy Substituents: 2-Naphthyloxy (target compound) vs. 1-naphthyloxy (): The positional isomerism of the naphthyl group may alter receptor binding kinetics due to steric and electronic differences. Methoxyphenoxy () vs.

Piperazine Modifications: The 4-methylpiperazine group is conserved across analogs, suggesting its role in stabilizing cationic interactions with adrenoceptors. Adamantane or methoxy substitutions (e.g., ) modulate lipophilicity and bioavailability .

Pharmacological Trends: Compounds with methoxy-substituted aryl groups (e.g., ) exhibit stronger spasmolytic and antiarrhythmic effects compared to non-methoxy analogs . Adamantane derivatives () are theorized to cross the blood-brain barrier, though this remains untested for the target compound .

Q & A

Q. What are the validated methods for synthesizing 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride with high enantiomeric purity?

Synthesis of this compound requires careful stereochemical control due to its chiral center. A validated approach involves:

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Mobile phases often combine n-hexane with ethanol or isopropanol (1–5% polar modifier) .

- Asymmetric Synthesis : Employ enantioselective catalysts, such as (R)- or (S)-BINOL-derived phosphoric acids, during the nucleophilic substitution step between 4-methylpiperazine and the naphthyloxy-propanol precursor .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation combines:

- NMR Spectroscopy : Analyze - and -NMR to verify naphthyloxy (δ 6.8–8.2 ppm) and piperazine (δ 2.4–3.1 ppm) proton environments .

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical monoisotopic mass (464.1633 Da) with <2 ppm error .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with a heavy atom derivative (e.g., Pt) .

Q. What in vitro assays are suitable for evaluating its receptor-binding activity?

- Radioligand Binding Assays : Use -labeled antagonists (e.g., prazosin for α1-adrenoceptors) in HEK293 cells expressing recombinant receptors. Measure displacement curves to calculate IC values .

- Functional Assays : Monitor intracellular Ca flux (Fluo-4 dye) in prostate smooth muscle cells to assess α1-adrenoceptor antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictory data in its pharmacological selectivity across α-adrenoceptor subtypes?

Conflicting subtype selectivity (e.g., α1A vs. α1B) may arise from assay conditions. Mitigate this by:

Q. What experimental designs are optimal for studying its metabolic stability in hepatic models?

- Microsomal Incubations : Incubate with human liver microsomes (HLMs) at 1 mg/mL protein concentration. Use NADPH-regenerating systems and LC-MS/MS to quantify parent compound depletion. Calculate intrinsic clearance (Cl) .

- Reaction Phenotyping : Inhibit CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify major metabolic pathways .

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to freebase?

- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride salt typically increases aqueous solubility by >10-fold due to ionic dissociation .

- Permeability Assays : Compare freebase and salt forms in Caco-2 monolayers. The salt may reduce passive diffusion but enhance paracellular transport via charge-mediated effects .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis without compromising stereochemical purity?

Q. How can researchers address variability in in vivo pharmacokinetic data across species?

- Allometric Scaling : Corrogate clearance (CL) and volume of distribution (Vd) using species-specific body weight and plasma protein binding data. Validate with physiologically based pharmacokinetic (PBPK) modeling .

- Species-Specific Metabolism : Compare metabolite profiles in liver S9 fractions from rats, dogs, and humans to identify interspecies differences .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in functional assays?

Q. How should researchers validate target engagement in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.